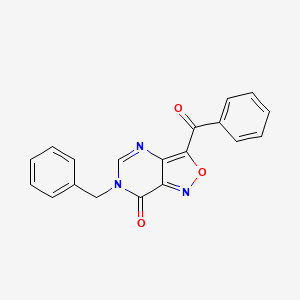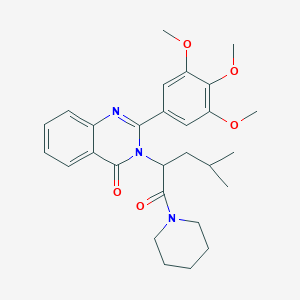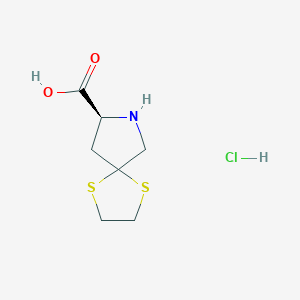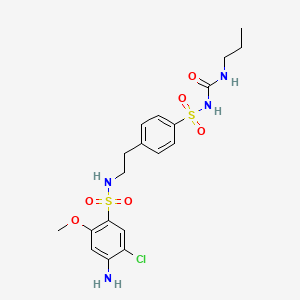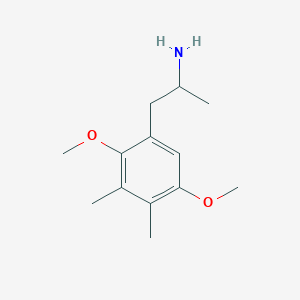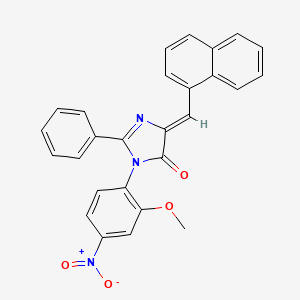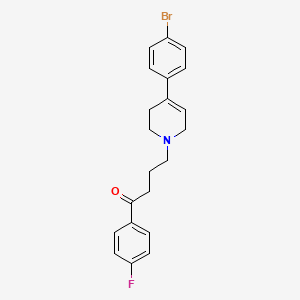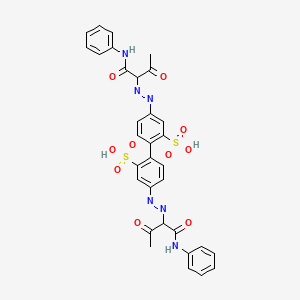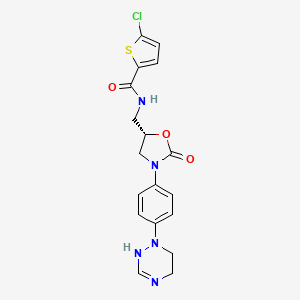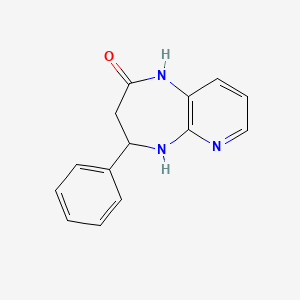![molecular formula C16H28ClN3O B12746085 N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride CAS No. 135420-40-5](/img/structure/B12746085.png)
N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride is a chemical compound with a complex structure that includes a diethylaminoethyl group, a propoxybenzene ring, and a carboximidamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride typically involves multiple steps. One common method includes the reaction of 4-propoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with N’-[2-(diethylamino)ethyl]amine to form the desired carboximidamide. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the diethylaminoethyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antibacterial and antiviral agent.
Biology: Used in studies involving receptor interactions and molecular binding.
Mechanism of Action
The mechanism of action of N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, altering their activity. The diethylaminoethyl group plays a crucial role in its binding affinity and specificity. The compound may inhibit or activate certain pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- N-[2-(diethylamino)ethyl]-4-ethoxybenzamide hydrochloride
- 4-amino-N-[2-(diethylamino)ethyl]benzamide
- N-(2-(N’,N’-diethylamino)ethyl)perylene-3,4-dicarboximide
Uniqueness
N’-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride is unique due to its specific structural features, such as the propoxybenzene ring and carboximidamide group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from similar compounds .
Properties
CAS No. |
135420-40-5 |
|---|---|
Molecular Formula |
C16H28ClN3O |
Molecular Weight |
313.9 g/mol |
IUPAC Name |
N'-[2-(diethylamino)ethyl]-4-propoxybenzenecarboximidamide;hydrochloride |
InChI |
InChI=1S/C16H27N3O.ClH/c1-4-13-20-15-9-7-14(8-10-15)16(17)18-11-12-19(5-2)6-3;/h7-10H,4-6,11-13H2,1-3H3,(H2,17,18);1H |
InChI Key |
DQBPSCRTXZAPTD-UHFFFAOYSA-N |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=NCCN(CC)CC)N.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


